2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol
Description
The compound 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol is a 1,3-thiazole derivative featuring a nitro (NO₂) group at the para position of one phenyl ring and a methoxy (OCH₃) group on the imino-linked phenyl ring.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-8-4-14(5-9-16)19-18-20(10-11-22)17(12-26-18)13-2-6-15(7-3-13)21(23)24/h2-9,12,22H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBVNSGOKMJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Imino Group: The imino group can be formed by reacting the intermediate with an appropriate amine.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via an electrophilic aromatic substitution reaction using a nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Products include oxidized derivatives of the thiazole ring and methoxyphenyl group.
Reduction: Products include amino derivatives of the nitrophenyl group.
Substitution: Products include substituted derivatives at the aromatic rings.
Scientific Research Applications
2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares the target compound with key analogs, highlighting substituent effects:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Electron Effects |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈N₃O₄S | 396.43* | 4-nitrophenyl, 4-methoxyphenyl, ethanol | Strong electron-withdrawing (NO₂) |
| 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3-yl]ethanol | C₂₀H₂₂N₂O₄S | 386.46 | 2,5-dimethoxyphenyl, 4-methoxyphenyl | Electron-donating (OCH₃) |
| (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone | C₁₈H₁₅FN₂OS | 326.39 | 4-fluorophenyl, methyl | Electron-withdrawing (F) |
| (2Z)-4-(4-Chlorophenyl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine | C₁₈H₁₇ClN₂OS | 356.85 | 4-chlorophenyl, methoxyethyl | Electron-withdrawing (Cl) |
*Estimated based on analogous structures.
Key Observations:
Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the target compound is a stronger electron-withdrawing group compared to fluorine (F) or chlorine (Cl) in analogs . This may enhance electrophilic reactivity or stabilize negative charges in intermediates.
Steric Effects: Bulky substituents like isopropyl () or morpholine () reduce conformational flexibility compared to the ethanol group in the target compound. The ethanol substituent may improve aqueous solubility relative to hydrophobic groups (e.g., methyl or phenyl).
Hydrogen-Bonding Capacity: The hydroxyl group in ethanol enables hydrogen bonding, a feature absent in compounds with methoxyethyl () or ketone substituents ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
